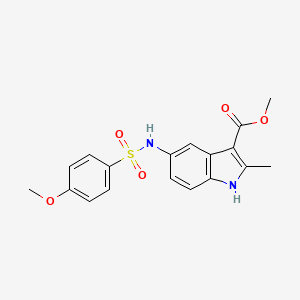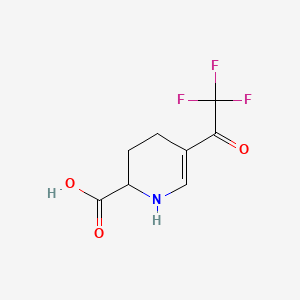
methyl 5-(4-methoxybenzenesulfonamido)-2-methyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(4-methoxybenzenesulfonamido)-2-methyl-1H-indole-3-carboxylate, commonly referred to as Methyl-5-MBI, is a new and emerging compound that has recently been studied for its potential applications in scientific research. Methyl-5-MBI is a derivative of indole-3-carboxylic acid, and is a synthetic molecule that has been developed to have a wide range of properties, including biological activity. In recent years, Methyl-5-MBI has been studied for its potential use in the development of new drugs, as well as for its potential use in the study of biochemical and physiological processes.
Scientific Research Applications
Methyl-5-MBI has been studied for its potential use in a variety of scientific research applications. It has been studied for its ability to modulate gene expression and for its potential use as a therapeutic agent. It has also been studied for its potential use in the development of new drugs, as well as for its potential use in the study of biochemical and physiological processes.
Mechanism of Action
The mechanism of action of Methyl-5-MBI is not yet fully understood, but it is believed to be related to its ability to modulate gene expression. It is believed that Methyl-5-MBI binds to certain proteins, which then modulate the expression of certain genes. This can lead to changes in the expression of certain proteins, which can then lead to changes in the biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
Methyl-5-MBI has been studied for its potential to modulate the expression of certain proteins, which can then lead to changes in the biochemical and physiological processes of the cell. It has been shown to have an effect on the expression of certain proteins involved in cell growth and differentiation, as well as on proteins involved in the regulation of gene expression. It has also been shown to have an effect on the expression of proteins involved in the metabolism of fatty acids and carbohydrates.
Advantages and Limitations for Lab Experiments
Methyl-5-MBI has several advantages for use in laboratory experiments. It is a relatively simple molecule to synthesize, and it is relatively stable. It also has a wide range of potential applications, making it a useful tool for a variety of scientific research applications. However, there are some limitations to its use in laboratory experiments. It is not yet fully understood how it works, and it is not yet known how it will interact with other compounds or drugs.
Future Directions
The potential applications of Methyl-5-MBI are still being explored, and there are several potential future directions for research. These include the development of new drugs based on Methyl-5-MBI, further research into its mechanism of action, and the development of new assays to study its effects on biochemical and physiological processes. Additionally, further research into its potential use in gene therapy and gene editing could be beneficial. Finally, further research into its potential use in the study of metabolic processes could lead to new insights into the regulation of metabolism.
Synthesis Methods
The synthesis of Methyl-5-MBI is a relatively simple process that involves the reaction of indole-3-carboxylic acid with 4-methoxybenzenesulfonamide, followed by methylation. The reaction is conducted in an aqueous solution of sodium hydroxide at a temperature of 90°C. The reaction results in the formation of the desired product, Methyl-5-MBI.
properties
IUPAC Name |
methyl 5-[(4-methoxyphenyl)sulfonylamino]-2-methyl-1H-indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-11-17(18(21)25-3)15-10-12(4-9-16(15)19-11)20-26(22,23)14-7-5-13(24-2)6-8-14/h4-10,19-20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBRPSRGUBQEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-(4-methoxybenzenesulfonamido)-2-methyl-1H-indole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride](/img/structure/B6605453.png)





![3-chlorothieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B6605521.png)
![rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans](/img/structure/B6605522.png)


![3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6605544.png)
![N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide](/img/structure/B6605553.png)
![tert-butyl 2-[(2-cyclopropylethyl)sulfanyl]-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B6605560.png)
![ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate](/img/structure/B6605563.png)